molecular formula C6H4INO4S B2660870 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid CAS No. 2055779-20-7

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid

Cat. No.: B2660870
CAS No.: 2055779-20-7
M. Wt: 313.07
InChI Key: ZVLBPQKFJTWDJT-UHFFFAOYSA-N
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Description

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H4INO4S and a molecular weight of 313.07 g/mol . This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of iodine and methoxycarbonyl groups in its structure makes it a unique and valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reactions of appropriate starting materials, followed by iodination and esterification steps . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the iodine atom into the isothiazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the isothiazole ring allows it to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological activities, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid can be compared with other isothiazole derivatives, such as:

  • 4-Bromo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
  • 4-Chloro-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
  • 4-Fluoro-5-(methoxycarbonyl)isothiazole-3-carboxylic acid

These compounds share similar structural features but differ in the halogen atom present. The iodine atom in this compound imparts unique reactivity and binding properties, distinguishing it from its analogs .

Properties

IUPAC Name

4-iodo-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBPQKFJTWDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055779-20-7
Record name 4-iodo-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid
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